molecular formula C10H13ClO2 B6254056 (5-chloro-2-propoxyphenyl)methanol CAS No. 23426-34-8

(5-chloro-2-propoxyphenyl)methanol

Cat. No.: B6254056
CAS No.: 23426-34-8
M. Wt: 200.7
InChI Key:
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Description

(5-chloro-2-propoxyphenyl)methanol is a chemical compound with the formula C10H13ClO2 . It has a molecular weight of 200.66 . This compound is used for research purposes .

Scientific Research Applications

Conversion of Methanol into Hydrocarbons

Studies have investigated the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, revealing insights into the reaction mechanisms involved. For instance, one study found that ethene formation is mechanistically separated from the formation of higher alkenes, providing valuable information for understanding and controlling the ethene/propene selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).

Methanol as a Clean and Efficient H-Transfer Reactant

Research has explored the use of methanol as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, demonstrating its efficiency and the generation of gaseous co-products, which are easily separated from the reaction medium. This method offers advantages over typical alcohols used for carbonyl reductions (Pasini et al., 2014).

Impact of Catalyst Acid Strength on Methanol to Hydrocarbons Reaction

Research has highlighted the influence of catalyst acid strength on the methanol to hydrocarbons (MTH) reaction. For example, a study comparing two isostructural zeotype catalysts found that the strongly acidic H-SSZ-24 was more selective towards aromatic products and C2–C3 hydrocarbons compared to the moderately acidic H-SAPO-5, which produced more non-aromatic C4+ hydrocarbons. This emphasizes the importance of acid strength in optimizing selectivity in zeotype catalysis (Erichsen et al., 2013).

Enhanced Production of High Octane Gasoline Blending Stock from Methanol

A study on methanol value addition reaction using nano-crystalline ZSM-5 catalysts showed a threefold increase in gasoline yield with high octane content. This indicates the potential of methanol conversion for fuel applications (Saxena et al., 2014).

Novel Process for Methanol Synthesis by CO2 Hydrogenation

Innovative approaches for methanol synthesis by CO2 hydrogenation have been explored, such as using wet hydrogen by-product from chlor-alkali production. This method efficiently recycles CO2 and mitigates the negative impact of water on equilibrium conversion, highlighting a sustainable approach to methanol synthesis (Kiss et al., 2016).

Safety and Hazards

Specific safety and hazard information for (5-chloro-2-propoxyphenyl)methanol is not available in the resources I found .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-chloro-2-propoxyphenyl)methanol involves the conversion of 5-chloro-2-propoxybenzaldehyde to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "5-chloro-2-propoxybenzaldehyde", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 5-chloro-2-propoxybenzaldehyde in a suitable solvent.", "Add the reducing agent slowly to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Quench the reaction mixture with water.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and concentrate the product under reduced pressure.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

23426-34-8

Molecular Formula

C10H13ClO2

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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